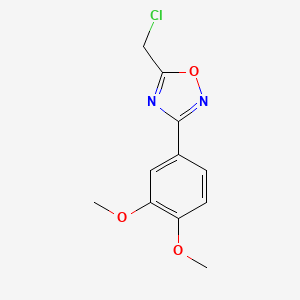

5-(氯甲基)-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑

描述

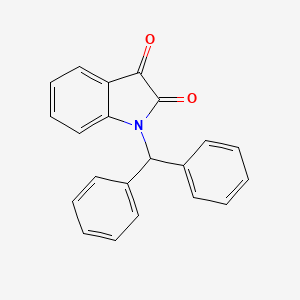

The compound 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential in creating biologically active derivatives that may be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. A key step in the synthesis is the use of phosphorus trichloroxide (V) for cyclization. The method described allows for high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents . This method has been successfully applied to produce a wide range of 5-aryl-2-chloromethyl-1,3,4-oxadiazoles and derivatives with heterocyclic substituents .

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H NMR, FT-IR, and MS. The UV-Vis spectroscopy of similar compounds shows maximum absorptive wavelengths at 260-279 nm, and they emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths from 334 nm to 362 nm . Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic properties, and stability of these compounds .

Chemical Reactions Analysis

The chloromethyl group in the 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole structure allows for further chemical modification. For instance, the chlorination of similar oxadiazole compounds has been studied, showing different reactivity patterns depending on the initiation method (photo or thermal) . Additionally, the reactivity of the chloromethyl group can lead to the synthesis of various biologically active derivatives, as demonstrated by the synthesis of antimalarial substances from related oxadiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and biological activity. For example, the introduction of chloro or methoxy groups can alter the charge distribution within the molecule, affecting its reactivity and potential biological applications . The fluorescence properties of these compounds also suggest potential applications as luminescent materials .

科学研究应用

抗微生物和抗增殖活性

5-(氯甲基)-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑及其衍生物在抗微生物和抗增殖应用中显示出显著潜力。从5-(3,4-二甲氧基苯基)-1,3,4-噁二唑-2(3H)-硫酮合成N-曼尼希碱,已研究其对各种致病细菌和真菌(如白念珠菌)的抑制活性。这些化合物还表现出对多种癌细胞系的强效抗增殖活性,包括前列腺癌、结肠直肠癌、肝细胞癌、上皮样癌和乳腺癌 (Al-Wahaibi et al., 2021)。

化学转化和合成

该化合物已参与各种化学转化和合成过程。例如,它与主要芳香胺或1-取代哌嗪的反应产生相应的N-曼尼希碱。这突显了其作为有机合成中的多功能中间体以及开发具有潜在生物活性的新化合物的作用 (Jäger et al., 2002)。

分子结构分析

对噁二唑衍生物的分子结构研究,包括5-(氯甲基)-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑,已进行,以了解它们的电子性质。这类研究对于设计具有特定电子特性的分子,用于各种应用,包括材料科学和制药 (Lutskii et al., 1970),至关重要。

聚合物化学

在聚合物化学领域,已利用5-(氯甲基)-3-(3,4-二甲氧基苯基)-1,2,4-噁二唑的衍生物。例如,使用具有预形成1,3,4-噁二唑环的芳香二胺合成了含二甲基硅烷单元的新型聚(1,3,4-噁二唑-亚酰亚胺),这些聚合物表现出高热稳定性和荧光性能,使其在先进材料应用中备受关注 (Hamciuc et al., 2005)。

安全和危害

未来方向

属性

IUPAC Name |

5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROALHWGUKNCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368873 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

CAS RN |

91066-47-6 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)